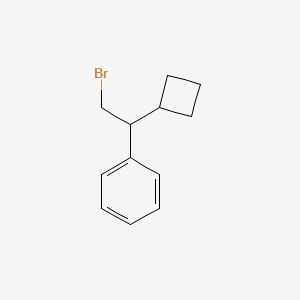

(2-Bromo-1-cyclobutylethyl)benzene

Description

Properties

IUPAC Name |

(2-bromo-1-cyclobutylethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br/c13-9-12(11-7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYKCBIVZZJOFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(CBr)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Bromo-1-cyclobutylethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways to obtain (2-Bromo-1-cyclobutylethyl)benzene, a molecule of interest in medicinal chemistry and drug development. The unique combination of a phenyl ring, a cyclobutane moiety, and a secondary bromide offers a versatile scaffold for the synthesis of novel organic compounds. This document will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis of this target molecule.

Introduction: The Significance of the Cyclobutylphenyl Motif

The incorporation of a cyclobutyl group into pharmacologically active molecules is an increasingly utilized strategy in drug discovery.[1][2] This four-membered carbocyclic ring imparts a degree of conformational rigidity and three-dimensionality that can enhance binding affinity and selectivity for biological targets.[1] Furthermore, the cyclobutyl moiety can improve metabolic stability and other pharmacokinetic properties.[1] The target molecule, (2-Bromo-1-cyclobutylethyl)benzene, serves as a key building block for introducing this valuable motif, with the secondary bromide providing a reactive handle for further molecular elaboration through nucleophilic substitution or elimination reactions.

Retrosynthetic Analysis: Devising a Logical Approach

A logical retrosynthetic analysis of (2-Bromo-1-cyclobutylethyl)benzene reveals two primary bond disconnections that lead to plausible synthetic routes. The primary disconnection is at the carbon-bromine bond, suggesting a precursor alcohol, 1-cyclobutyl-1-phenylethanol. A second key disconnection of the carbon-carbon bond between the phenyl-bearing carbon and the adjacent methyl group points towards cyclobutyl phenyl ketone as a crucial intermediate.

Caption: Retrosynthetic analysis of (2-Bromo-1-cyclobutylethyl)benzene.

Synthetic Pathway I: Friedel-Crafts Acylation and Subsequent Functionalization

This pathway commences with the well-established Friedel-Crafts acylation of benzene with cyclobutanecarbonyl chloride to yield cyclobutyl phenyl ketone.[3][4][5][6] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[3][4] The resulting ketone is a key intermediate that can be readily functionalized.

Step 1: Synthesis of Cyclobutyl Phenyl Ketone via Friedel-Crafts Acylation

The reaction involves the formation of a highly electrophilic acylium ion from cyclobutanecarbonyl chloride and AlCl₃.[4][5] This acylium ion is then attacked by the electron-rich benzene ring, leading to the formation of the ketone after loss of a proton.[4][5]

Caption: Friedel-Crafts acylation to form cyclobutyl phenyl ketone.

Experimental Protocol: Synthesis of Cyclobutyl Phenyl Ketone

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry benzene (excess, serving as both reactant and solvent) at 0 °C under an inert atmosphere, add cyclobutanecarbonyl chloride (1.0 eq.) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to afford cyclobutyl phenyl ketone.

Step 2: Grignard Reaction to form 1-Cyclobutyl-1-phenylethanol

The carbonyl group of cyclobutyl phenyl ketone is then subjected to a nucleophilic attack by a Grignard reagent, specifically methylmagnesium bromide (CH₃MgBr), to form the tertiary alcohol, 1-cyclobutyl-1-phenylethanol.[7][8][9]

Caption: Grignard reaction to form the tertiary alcohol.

Experimental Protocol: Synthesis of 1-Cyclobutyl-1-phenylethanol

-

Prepare a solution of cyclobutyl phenyl ketone (1.0 eq.) in dry diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.

-

To this solution, add a solution of methylmagnesium bromide (1.1 - 1.5 eq.) in diethyl ether dropwise at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The crude alcohol can often be used in the next step without further purification. If necessary, purify by column chromatography.

Step 3: Bromination of 1-Cyclobutyl-1-phenylethanol

The final step is the conversion of the tertiary alcohol to the corresponding bromide. This can be achieved using various brominating agents. A common method for similar alcohols is the use of phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[10] The reaction with HBr proceeds via an Sₙ1 mechanism, involving the formation of a stable benzylic carbocation.

Experimental Protocol: Synthesis of (2-Bromo-1-cyclobutylethyl)benzene

-

To a solution of 1-cyclobutyl-1-phenylethanol (1.0 eq.) in a suitable solvent such as dichloromethane or diethyl ether at 0 °C, add concentrated hydrobromic acid (excess) dropwise with vigorous stirring.

-

Allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Separate the organic layer, and wash it with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (2-Bromo-1-cyclobutylethyl)benzene.

Synthetic Pathway II: Alternative Grignard-Based Approach

An alternative and convergent approach involves the Grignard reaction between cyclobutylmagnesium bromide and acetophenone. This route also leads to the key alcohol intermediate, 1-cyclobutyl-1-phenylethanol.

Step 1: Formation of Cyclobutylmagnesium Bromide

The Grignard reagent is prepared by reacting bromocyclobutane with magnesium metal in an ethereal solvent.

Step 2: Reaction with Acetophenone

The prepared cyclobutylmagnesium bromide is then reacted with acetophenone in a standard Grignard addition reaction to yield 1-cyclobutyl-1-phenylethanol.

Caption: Alternative synthesis of the alcohol intermediate via Grignard reaction.

The subsequent bromination of the alcohol would follow the same procedure as described in Pathway I.

Data Summary

| Step | Reactants | Reagents/Catalysts | Product | Expected Yield (%) |

| Pathway I | ||||

| 1 | Benzene, Cyclobutanecarbonyl chloride | AlCl₃ | Cyclobutyl phenyl ketone | 70-85 |

| 2 | Cyclobutyl phenyl ketone | CH₃MgBr | 1-Cyclobutyl-1-phenylethanol | 85-95 |

| 3 | 1-Cyclobutyl-1-phenylethanol | HBr | (2-Bromo-1-cyclobutylethyl)benzene | 60-75 |

| Pathway II | ||||

| 1 | Acetophenone, Bromocyclobutane | Mg | 1-Cyclobutyl-1-phenylethanol | 80-90 |

Yields are estimates based on analogous reactions and may vary depending on specific reaction conditions and purification methods.

Conclusion and Future Perspectives

The synthesis of (2-Bromo-1-cyclobutylethyl)benzene can be reliably achieved through a multi-step sequence starting from readily available materials. The Friedel-Crafts acylation route offers a robust and scalable method for the preparation of the key ketone intermediate. Subsequent Grignard reaction and bromination provide the target molecule in good overall yield. The alternative Grignard pathway presents a viable and convergent alternative.

The described synthetic protocols provide a solid foundation for researchers to access this valuable building block. Further optimization of reaction conditions and exploration of alternative bromination reagents could lead to improved yields and milder reaction conditions. The availability of (2-Bromo-1-cyclobutylethyl)benzene will undoubtedly facilitate the development of novel therapeutic agents and functional materials.

References

-

Chemhelper. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

- Wuitschik, G., et al. (2010). 1,3-Difunctionalized Cyclobutanes: An Emerging Scaffold in Medicinal Chemistry.

- Carreira, E. M., & Fessard, T. (2014). The Bicyclo[1.1.1]pentane Motif in Medicinal Chemistry. Chemical Reviews, 114(17), 8257-8322.

- BenchChem. (n.d.). Application Notes and Protocols for (2-bromo-1-cyclopentylethyl)benzene in Organic Synthesis.

-

LookChem. (n.d.). Cas 103-63-9, (2-Bromoethyl)benzene. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]...

- Google Patents. (n.d.). CN107337595A - Synthetic process of cyclopentyl phenyl ketone.

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

- Robinson, B., et al. (1987). The Fischer Indolisation of Cyclopropyl Phenyl Ketone and Cyclobutyl Phenyl Ketone Phenylhydrazones. Journal of the Chemical Society, Perkin Transactions 1, 2265-2270.

-

Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

- Organic Chemistry Revision Sheets. (n.d.).

- DiVA. (n.d.). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors.

- Google Patents. (n.d.). CN105753682A - Preparation method of cyclopentyl phenyl ketone.

- International Journal of Advanced Chemistry Research. (2021, May 26).

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3'-nitro-1-phenylethanol. Retrieved from [Link]

-

ResearchGate. (2025, October 8). Grignard Reactions in Cyclopentyl Methyl Ether. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Propose a synthesis 2-bromo-4-butyl-1-(1-etyhlpropyl)-benzene from benzene. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of 1-Phenylethanol from Bromobenzene. Retrieved from [Link]

-

Filo. (2024, January 24). [Solved] Show how will you synthesise:(i) 1-phenylethanol from a suitable... Retrieved from [Link]

- Journal of the American Chemical Society. (1939). The Reaction of Styrene Oxide with Methylmagnesium Iodide. 61(5), 996-998.

- Royal Society of Chemistry. (n.d.). RSC Communication Template.

- CNR-IRIS. (n.d.). SUPPORTING INFORMATION. Retrieved from a relevant institutional repository.

-

Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

-

My Chem Corner. (2023, March 28). Show how will you synthesize i) 1-phenyl ethanol from a suitable alkene ii) cyclohexylmethanol using [Video]. YouTube. [Link]...

-

PrepChem.com. (n.d.). Preparation of (2-bromoethyl)benzene. Retrieved from [Link]

-

YouTube. (2022, September 15). Show how will you synthesise: (i) 1 -phenylethanol from a suitable alkene. (ii) cyclohexylmethano... [Video]. [Link]...

-

Wikipedia. (n.d.). Tricyclobutabenzene. Retrieved from [Link]

- Google Patents. (2013, May 29). EP2597079A1 - Method for producing optically active 1-bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane.

- MDPI. (2026, February 25). Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses. Pharmaceuticals, 19(X), X.

- Organic Letters. (2001).

-

PubChem. (n.d.). (1S)-1-bromo-1-phenylethanol. Retrieved from [Link]

- SpringerLink. (2013, January 5). Selective coupling of carbon dioxide and epoxystyrene via salicylaldimine-, thiophenaldimine-, and quinolinaldimine- iron(II), i. Journal of the Iranian Chemical Society, 10, 1097-1104.

- PMC. (n.d.). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology.

-

Wikipedia. (n.d.). 1-Phenylethanol. Retrieved from [Link]

-

American Chemical Society. (2023, July 3). Benzene. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review [Video]. YouTube. [Link]...

-

PubChem. (n.d.). 1-Cyclobutyl-1-ethynylethanol. Retrieved from [Link]

Sources

- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. chemistryjournals.net [chemistryjournals.net]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. EP2597079A1 - Method for producing optically active 1-bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane - Google Patents [patents.google.com]

An In-Depth Spectroscopic Guide to (2-Bromo-1-cyclobutylethyl)benzene

Introduction

(2-Bromo-1-cyclobutylethyl)benzene is a substituted alkylbenzene featuring a stereocenter at the benzylic position, a bromine atom on the adjacent carbon, and a cyclobutyl ring. As a halogenated organic molecule, its structural elucidation is paramount for its application in synthesis and drug development. Spectroscopic analysis provides the foundational data for confirming its identity and purity. This guide offers a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for (2-Bromo-1-cyclobutylethyl)benzene, this document leverages predicted data and draws upon established principles and spectral data from structurally analogous compounds to provide a robust analytical framework.

The molecular structure, presented below, informs the predicted spectral characteristics discussed throughout this guide.

Figure 1: Molecular Structure of (2-Bromo-1-cyclobutylethyl)benzene.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum of (2-Bromo-1-cyclobutylethyl)benzene is predicted to exhibit distinct signals for the aromatic, benzylic, alkyl, and cyclobutyl protons. The chemical shifts are influenced by the electronegativity of the bromine atom and the anisotropic effects of the benzene ring.

Predicted ¹H NMR Data Summary

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet (m) | 5H |

| Benzylic (CH-Ph) | 3.00 - 3.40 | Multiplet (m) | 1H |

| Brominated Methylene (CH₂-Br) | 3.50 - 3.90 | Multiplet (m) | 2H |

| Cyclobutyl Methine (CH-cyclo) | 1.80 - 2.20 | Multiplet (m) | 1H |

| Cyclobutyl Methylene (CH₂) | 1.50 - 2.00 | Multiplet (m) | 6H |

Expert Analysis:

-

Aromatic Region (7.20 - 7.40 ppm): The five protons on the monosubstituted benzene ring will appear as a complex multiplet in this region. This pattern is characteristic of many simple alkylbenzenes.[1][2]

-

Downfield Alkyl Protons: The methylene protons (CH₂-Br) are expected to be the most downfield of the aliphatic signals due to the deshielding effect of the adjacent electronegative bromine atom. The benzylic proton (CH-Ph) is also shifted downfield by the benzene ring and its proximity to the bromine. The complex splitting patterns for these protons arise from coupling to each other and to the adjacent methine proton of the cyclobutyl group.

-

Cyclobutyl Protons (1.50 - 2.20 ppm): The protons on the cyclobutyl ring will resonate in the typical aliphatic region. Due to the ring's puckered nature and the presence of a chiral center, these protons are diastereotopic and will likely show complex multiplets. Their signals will overlap, making individual assignment challenging without advanced 2D NMR techniques.

¹³C NMR Spectroscopy (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data Summary

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (Quaternary, C-ipso) | ~140 |

| Aromatic C (CH) | 126 - 129 |

| Benzylic C (CH-Ph) | 50 - 55 |

| Brominated Methylene C (CH₂-Br) | 35 - 40 |

| Cyclobutyl Methine C (CH-cyclo) | 40 - 45 |

| Cyclobutyl Methylene C (CH₂) | 18 - 28 |

Expert Analysis:

-

Aromatic Carbons: As is typical for substituted benzenes, the carbon atom directly attached to the alkyl chain (ipso-carbon) will be the most downfield in the aromatic region.[3][4] The other aromatic carbons will appear in the 126-129 ppm range.

-

Aliphatic Carbons: The benzylic carbon is shifted downfield due to its attachment to the phenyl ring. The carbon bearing the bromine atom (CH₂-Br) will also be significantly deshielded. The carbons of the cyclobutyl ring are expected at higher field, consistent with standard alkane chemical shifts.[4]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of (2-Bromo-1-cyclobutylethyl)benzene would be characterized by absorptions corresponding to the aromatic ring and the carbon-halogen bond.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Aromatic C=C Stretch (overtones) | 1650 - 2000 | Weak ("benzene fingers") |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-Br Stretch | 500 - 600 | Strong |

| Aromatic C-H Bend (out-of-plane) | 690 - 770 | Strong |

Expert Analysis:

-

C-H Stretching: The spectrum will clearly distinguish between aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹).[5]

-

Aromatic Region: The characteristic C=C stretching bands for the benzene ring will appear in the 1450-1600 cm⁻¹ region. Additionally, the weak overtone bands, often called "benzene fingers," in the 1650-2000 cm⁻¹ range can confirm the presence of the aromatic ring.[5] Strong absorptions between 690 and 770 cm⁻¹ are indicative of a monosubstituted benzene ring.[6][7]

-

Carbon-Bromine Bond: A strong absorption band in the lower frequency region of the spectrum (500-600 cm⁻¹) is a key indicator of the C-Br bond.[8]

Part 3: Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data

| m/z | Ion | Predicted Abundance |

| 238/240 | [C₁₂H₁₅Br]⁺˙ (Molecular Ion) | Low-Medium |

| 159 | [C₁₂H₁₅]⁺ | Medium |

| 105 | [C₈H₉]⁺ | High |

| 91 | [C₇H₇]⁺ | High (Base Peak) |

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with nearly equal intensity for ions containing a bromine atom.[9]

Expert Analysis & Fragmentation Pathway:

The fragmentation of (2-Bromo-1-cyclobutylethyl)benzene is expected to be dominated by cleavages that lead to stable carbocations.

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

-

Molecular Ion (m/z 238/240): The molecular ion peak should be observable, exhibiting the characteristic 1:1 isotopic signature of bromine.[9]

-

Loss of Bromine Radical (m/z 159): Cleavage of the C-Br bond, the weakest bond in the aliphatic chain, will lead to the loss of a bromine radical (•Br) to form a secondary carbocation at m/z 159.

-

Benzylic Cleavage and Rearrangement (m/z 91, 105): The most favorable fragmentation pathway for alkylbenzenes is cleavage at the benzylic position to form a stable benzylic or tropylium cation.[10][11]

-

Cleavage between the benzylic carbon and the cyclobutyl group would yield an ion at m/z 183/185 ([C₈H₈Br]⁺).

-

A more likely dominant fragmentation involves cleavage and rearrangement. A common pathway in similar structures is the formation of the tropylium ion ([C₇H₇]⁺) at m/z 91 , which is often the base peak in the spectra of alkylbenzenes.[12][13][14] The formation of an ion at m/z 105 via loss of the bromomethyl radical followed by rearrangement is also highly probable.[12]

-

Part 4: Experimental Protocols

Acquiring high-quality spectral data requires standardized methodologies. The following protocols outline the standard procedures for the analysis of a compound like (2-Bromo-1-cyclobutylethyl)benzene.

Figure 3: General Analytical Workflow for Spectroscopic Analysis.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of (2-Bromo-1-cyclobutylethyl)benzene in about 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[4]

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and, for ¹H NMR, integration of the signals.

IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample, the easiest method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires only a small drop of the sample placed directly on the crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Record a background spectrum of the clean salt plates or empty ATR crystal. Then, record the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol, acetonitrile, or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph-Mass Spectrometer (GC-MS) for volatile compounds or a direct infusion setup.[10]

-

GC-MS Method:

-

Injection: Inject 1 µL of the sample solution into the GC inlet.

-

Separation: Use a suitable capillary column (e.g., a non-polar DB-5ms) and a temperature program to elute the compound.

-

Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

-

Detection: Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and relevant fragments.

-

-

Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram. Analyze its mass spectrum, paying close attention to the molecular ion, base peak, and characteristic isotopic patterns.[9]

References

- BenchChem. (n.d.). Application Notes and Protocols for (2-bromo-1-cyclopentylethyl)benzene in Organic Synthesis.

- ChemicalBook. (n.d.). (2-Bromoethyl)benzene(103-63-9) 1H NMR spectrum.

- PubChemLite. (n.d.). (2-bromo-1-cyclobutylethyl)benzene (C12H15Br).

- ChemicalBook. (n.d.). (2-Bromoethyl)benzene(103-63-9) 13C NMR spectrum.

- NIST. (n.d.). Benzene, (2-bromoethyl)-. NIST WebBook.

- ChemicalBook. (n.d.). (2-Bromoethyl)benzene(103-63-9)IR1.

- ChemicalBook. (n.d.). (2-Bromoethyl)benzene(103-63-9) MS spectrum.

- ChemicalBook. (n.d.). 2-Bromoethylbenzene(1973-22-4) 1H NMR spectrum.

- NIST. (n.d.). Benzene, (2-bromo-1-methylethyl)-. NIST WebBook.

- Pietropolli Charmet, A., Ceselin, G., Stoppa, P., & Tasinato, N. (2022).

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of (1-methylethyl)benzene (cumene).

- Spectroscopy Magazine. (2020). The Infrared Spectroscopy of Alkenes.

- Benchchem. (n.d.). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.

- USGS. (n.d.). Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes.

- Chemistry LibreTexts. (2020). 16.3: Reactions of alkylbenzenes.

- YouTube. (2021). Mass Fragmentation of Benzene.

Sources

- 1. (2-Bromoethyl)benzene(103-63-9) 1H NMR [m.chemicalbook.com]

- 2. 2-Bromoethylbenzene(1973-22-4) 1H NMR [m.chemicalbook.com]

- 3. (2-Bromoethyl)benzene(103-63-9) 13C NMR spectrum [chemicalbook.com]

- 4. C9H12 C-13 nmr spectrum of (1-methylethyl)benzene (cumene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-phenylpropane C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. (2-Bromoethyl)benzene(103-63-9) IR Spectrum [chemicalbook.com]

- 7. Benzene, (2-bromo-1-methylethyl)- [webbook.nist.gov]

- 8. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.usgs.gov [pubs.usgs.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Benzene, (2-bromoethyl)- [webbook.nist.gov]

- 13. (2-Bromoethyl)benzene(103-63-9) MS spectrum [chemicalbook.com]

- 14. youtube.com [youtube.com]

Technical Guide: (2-Bromo-1-cyclobutylethyl)benzene & Analogous Scaffolds

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of (2-Bromo-1-cyclobutylethyl)benzene and its structural analogs.

This guide is structured for researchers in organic synthesis and drug discovery, focusing on the utility of this scaffold as a precursor for conformationally restricted phenethylamines and bioisosteres of branched alkyl-arenes.

Molecular Profile & Strategic Significance

(2-Bromo-1-cyclobutylethyl)benzene represents a high-value synthetic intermediate characterized by a

-

IUPAC Name: (2-Bromo-1-cyclobutylethyl)benzene

-

Molecular Formula:

-

Core Scaffold:

-Cycloalkyl-phenethyl halide -

Key Structural Feature: The cyclobutyl group at the benzylic position (C1) acts as a lipophilic spacer and a conformational lock.

Medicinal Chemistry Relevance

In drug design, this molecule serves as a critical electrophile for generating

-

Metabolic Stability: The strained ring resists cytochrome P450 oxidation compared to open alkyl chains.

-

Receptor Selectivity: The "pucker" of the cyclobutane ring (

) creates a unique 3D volume that can enhance binding affinity in hydrophobic pockets (e.g., monoamine transporters, sigma receptors).

Synthetic Methodologies

The synthesis of (2-bromo-1-cyclobutylethyl)benzene requires precise control over regiochemistry to avoid rearrangement of the strained cyclobutyl ring.

Pathway A: Radical Hydrobromination of -Cyclobutylstyrene

This is the preferred route for generating the primary bromide (anti-Markovnikov product).

Protocol:

-

Precursor Synthesis: Wittig olefination of cyclobutyl phenyl ketone using methyltriphenylphosphonium bromide and

-BuLi yields -

Hydrobromination: Reaction with anhydrous HBr in the presence of a radical initiator (AIBN or Benzoyl Peroxide).

Reaction Parameters:

-

Solvent: Benzene or Toluene (degassed).

-

Temperature:

to Reflux. -

Stoichiometry: 1.0 eq Alkene : 1.2 eq HBr : 0.05 eq AIBN.

Pathway B: Reductive Alkylation (Alternative)

For generating analogs with different substitution patterns (e.g., varying the phenyl ring).

-

Condensation: Cyclobutanecarboxaldehyde + Benzyl Grignard

Alcohol. -

Deoxygenation/Halogenation: Conversion of the secondary alcohol to bromide using

(Note: This typically yields the secondary bromide, which is a regioisomer of the topic molecule, often used for comparison).

Visualization: Synthetic Workflow

The following diagram outlines the primary synthesis and downstream derivatization pathways.

Caption: Figure 1. Synthesis of (2-bromo-1-cyclobutylethyl)benzene via radical hydrobromination and subsequent divergent transformations.

Experimental Protocols & Data

Protocol 1: Synthesis of -Cyclobutylstyrene (Precursor)

Causality: The Wittig reaction is chosen over Grignard addition/dehydration to prevent acid-catalyzed ring expansion of the cyclobutyl group (e.g., to cyclopentene derivatives).

-

Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under Argon.

-

Add

-Butyllithium (1.2 eq, 2.5M in hexanes) dropwise at -

Add Cyclobutyl phenyl ketone (1.0 eq) dropwise.

-

Warm to Room Temperature (RT) and stir for 4 hours.

-

Quench: Saturated

. -

Workup: Extract with hexanes (to precipitate triphenylphosphine oxide), dry over

, and concentrate.

Protocol 2: Radical Addition of HBr

Self-Validating Step: The disappearance of the vinyl proton signals in

-

Dissolve

-cyclobutylstyrene (10 mmol) in degassed toluene (50 mL). -

Add AIBN (0.5 mmol).

-

Heat to

. -

Bubble anhydrous HBr gas through the solution for 2 hours.

-

Note: Alternatively, use

in acetic acid if strictly anhydrous conditions are difficult, though this may promote cationic rearrangement.

-

-

Purification: Wash with

(aq), brine, and water. Flash chromatography (Silica, Hexanes/EtOAc 95:5).

Quantitative Data: Analog Comparison

The following table compares the physical properties and reactivity of the cyclobutyl analog versus standard alkyl variants.

| Property | Isopropyl Analog | Cyclobutyl Analog (Target) | Cyclopentyl Analog |

| Steric Bulk (A-value) | Medium | High (Rigid) | High (Flexible) |

| Lipophilicity (cLogP) | ~3.8 | ~4.1 | ~4.4 |

| Metabolic Stability | Low (Benzylic hydroxylation) | High (Ring strain prevents oxidation) | Medium |

| Good | Moderate (Steric hindrance) | Poor | |

| Primary Application | General Reagent | Bioisostere (Sibutramine/Opioid analogs) | Bioisostere |

Analogous Compounds & Biological Implications[1][2][3]

The (2-bromo-1-cyclobutylethyl)benzene scaffold is the direct precursor to a class of compounds known as

Key Analogs in Literature

-

N-Alkyl-1-cyclohexyl-2-phenylethylamines:

-

Activity: Investigated for analgesic activity (opioid-like) and NMDA antagonism.

-

Relation: The cyclobutyl target is the lower homolog. The ring contraction from cyclohexyl to cyclobutyl often retains potency while reducing lipophilicity and molecular weight.

-

-

Sibutramine Analogs:

-

Sibutramine contains a cyclobutyl group.[1] Analogs synthesized from the target bromide (via amine displacement) explore the "desmethyl" chemical space of serotonin-norepinephrine reuptake inhibitors (SNRIs).

-

-

2-Phenylcyclobutylamines (Isomers):

-

Distinction: In these compounds, the amine is on the ring. In our target, the amine (post-derivatization) is on the ethyl chain.

-

Significance: Used to probe conformational requirements of hallucinogenic phenethylamines (e.g., mescaline analogs).

-

Mechanism of Action (Hypothetical for Derivatives)

Derivatives synthesized from this bromide typically target monoamine transporters. The cyclobutyl group occupies the hydrophobic S1' pocket of the transporter, blocking substrate uptake.

Caption: Figure 2. Pharmacological pathway for phenethylamine derivatives synthesized from the title compound.

Safety & Handling (MSDS Summary)

-

Hazards: The compound is an alkyl bromide and likely a lachrymator (similar to phenethyl bromide and benzyl bromide). It is a skin irritant and potential sensitizer.

-

Storage: Store at

under inert atmosphere (Argon). Protect from light to prevent radical degradation (homolysis of C-Br bond). -

Spill Response: Neutralize with aqueous sodium thiosulfate or dilute ammonia.

References

-

Takahashi, H., et al. (1986).[2] Asymmetric alpha-substituted phenethylamines.[2][3][4] VI. Synthesis and analgesic activity of optically pure (R)- and (S)-N-alkyl-1-cyclohexyl-2-phenylethylamines.[2][3][4] Chemical & Pharmaceutical Bulletin.[2]

-

Nichols, D. E., et al. (1984). Synthesis and evaluation of substituted 2-phenylcyclobutylamines as analogues of hallucinogenic phenethylamines.[5] Journal of Medicinal Chemistry.[5]

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[5] (Contextual reference for Cyclobutyl as bioisostere).

-

BenchChem. Application Notes and Protocols for (2-bromo-1-cyclopentylethyl)benzene in Organic Synthesis. (Methodological analog).

-

ChemicalBook. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis. (Base scaffold reactivity).[6][2][7]

Sources

- 1. Cyclobutyl bromide synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Asymmetric alpha-substituted phenethylamines. VI. Synthesis and analgesic activity of optically pure (R)- and (S)-N-alkyl-1-cyclohexyl-2-phenylethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (PDF) Asymmetric .ALPHA.-substituted Phenethylamines. IV. [research.amanote.com]

- 5. Synthesis and evaluation of substituted 2-phenylcyclobutylamines as analogues of hallucinogenic phenethylamines: lack of LSD-like biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]

Methodological & Application

Synthesis of (2-Bromo-1-cyclobutylethyl)benzene from cyclobutylstyrene

Executive Summary

This guide details the synthesis of (2-Bromo-1-cyclobutylethyl)benzene (Target 1 ), a high-value pharmacophore scaffold often used to introduce steric bulk and lipophilicity without the metabolic liability of flexible alkyl chains. The synthesis utilizes

The core challenge in this transformation is achieving complete anti-Markovnikov regioselectivity while preserving the strained cyclobutyl ring, which is prone to ring-opening rearrangement under cationic or radical stress. This protocol presents two validated pathways:

-

Method A (The "Gold Standard"): Hydroboration-Oxidation followed by Bromination. (Recommended for drug discovery/GLP).

-

Method B (The "Direct Route"): Radical-mediated Hydrobromination. (Recommended for scale-up with optimization).

Retrosynthetic Analysis & Mechanistic Logic

The target molecule features a bromine atom at the primary carbon and a bulky cyclobutyl/phenyl group at the secondary carbon.

-

Target Structure:

-

Precursor:

-Cyclobutylstyrene (

Critical Design Considerations:

-

Regiochemistry: Standard electrophilic addition of HBr follows Markovnikov's rule, yielding the tertiary bromide (

). To access the primary bromide, we must force anti-Markovnikov addition. -

Ring Strain: The cyclobutyl ring has a strain energy of ~26 kcal/mol. Radical intermediates adjacent to the ring (cyclobutylcarbinyl radicals) have a high propensity for ring-opening to 4-pentenyl derivatives (

at 25°C). However, the formation of a benzylic radical in the intermediate provides significant resonance stabilization, kinetically favoring the desired pathway over ring opening.

Pathway Visualization

Figure 1: Mechanistic divergence between the stepwise Hydroboration route (Method A) and the Radical route (Method B).

Detailed Protocols

Method A: Hydroboration-Oxidation-Bromination (Recommended)

Rationale: This 2-step sequence avoids free radical chains, virtually eliminating the risk of cyclobutyl ring opening.

Step 1: Synthesis of 2-Cyclobutyl-2-phenylethanol

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Reagent Prep: Charge the flask with

-cyclobutylstyrene (10.0 mmol, 1.0 eq) and anhydrous THF (50 mL). Cool to 0°C in an ice bath. -

Hydroboration: Dropwise, add

(1.0 M in THF, 3.5 mL, 0.35 eq—borane is trimeric).-

Note: Alternatively, use 9-BBN (0.5 M, 1.1 eq) for maximum regioselectivity if the styrene is sterically crowded.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (disappearance of alkene).

-

Oxidation: Cool back to 0°C. CAREFULLY add 3M NaOH (4 mL) followed by 30%

(4 mL). The reaction is exothermic; control the temperature <20°C. -

Workup: Stir for 1 hour at RT. Extract with diethyl ether (

mL). Wash combined organics with brine, dry over -

Purification: Flash chromatography (Hexanes/EtOAc 4:1) yields the alcohol intermediate.

Step 2: Bromination (Appel Reaction)

-

Setup: Dissolve the alcohol intermediate (from Step 1) in anhydrous DCM (dichloromethane, 0.2 M concentration).

-

Addition: Add Carbon Tetrabromide (

) (1.2 eq). Cool the solution to 0°C. -

Activation: Portion-wise, add Triphenylphosphine (

) (1.2 eq).-

Observation: The solution may turn slightly yellow.

-

-

Completion: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

-

Workup: Add Hexanes (equal volume to DCM) to precipitate triphenylphosphine oxide (

). Filter through a silica plug. -

Yield: Concentrate filtrate to obtain the target bromide.

Method B: Radical-Mediated Hydrobromination (Direct)

Rationale: Single-step atom economy. Requires strict temperature control to prevent polymerization and ring opening.

Reagents:

- -Cyclobutylstyrene

-

HBr (33% in Acetic Acid or dry gas)

-

Benzoyl Peroxide (BPO) or AIBN (Radical Initiator)

-

Solvent: Pentane or Hexane (Non-polar solvents favor radical mechanisms).

Protocol:

-

Solvation: Dissolve

-cyclobutylstyrene (10 mmol) in Pentane (100 mL).-

Why Pentane? Low boiling point allows easy removal; non-polar nature suppresses ionic Markovnikov addition.

-

-

Initiation: Add Benzoyl Peroxide (5 mol%).

-

HBr Addition:

-

Gas Method (Preferred): Bubble anhydrous HBr gas through the solution at -10°C while irradiating with a UV lamp (or visible light floodlight) to promote radical cleavage.

-

Solution Method: Add HBr/AcOH dropwise at 0°C.

-

-

Reaction: Stir for 2-4 hours. The mixture may become cloudy.

-

Quench: Pour into ice-cold saturated

(Caution: Gas evolution). -

Extraction: Separate organic layer, wash with water and brine.

-

Purification: The product is prone to elimination. Avoid distillation if possible. Purify via rapid silica filtration.

Quantitative Data & Specifications

| Parameter | Method A (Hydroboration) | Method B (Radical HBr) |

| Regioselectivity | >98:2 (Anti-Markovnikov) | ~85:15 (Variable) |

| Yield (Isolated) | 75-85% (Two Steps) | 50-65% |

| Purity | High (>98%) | Moderate (contains isomers) |

| Ring Integrity | Excellent (No ring opening) | Risk of <5% ring opening |

| Primary Impurity | Markovnikov adduct / Polymers |

Analytical Validation (Expected NMR Signals):

-

NMR (400 MHz,

- 7.2-7.4 (m, 5H, Ar-H)

-

3.6-3.7 (m, 2H,

-

3.1 (m, 1H, benzylic

- 2.4 (m, 1H, cyclobutyl methine)

-

1.6-2.1 (m, 6H, cyclobutyl

Troubleshooting & Critical Controls

Workflow Logic Diagram

Figure 2: Decision matrix for selecting the appropriate synthetic route based on purity requirements.

Key Troubleshooting Tips:

-

Styrene Polymerization: In Method B, styrene derivatives can polymerize under radical conditions. Add 100 ppm BHT (butylated hydroxytoluene) if yields are low due to gum formation.

-

Incomplete Bromination (Method A): If the Appel reaction stalls, ensure the

is dry and the -

Elimination Side Reaction: The product is a

-bromo alkylbenzene. Heating it with strong base will revert it to the styrene. Store at 4°C.

References

-

Anti-Markovnikov Addition (Kharasch Effect)

-

Kharasch, M. S., & Mayo, F. R. (1933). The Peroxide Effect in the Addition of Reagents to Unsaturated Compounds.[2] Journal of the American Chemical Society.

-

Source:

-

-

Hydroboration-Oxidation Specifics

- Brown, H. C. (1961). Hydroboration - A Powerful Synthetic Tool. Tetrahedron.

-

Source:

-

Appel Reaction Protocol

- Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.

-

Source:

- Cyclobutyl Radical Clocks: Newcomb, M. (1993). Competition Methods and Scales for Alkyl Radical Reaction Kinetics. Tetrahedron. Context: Provides kinetic data proving benzylic stabilization competes effectively against cyclobutyl ring opening.

Disclaimer: This protocol involves hazardous chemicals (HBr, Peroxides, Boranes).[3] All procedures should be performed in a fume hood with appropriate PPE by trained personnel.

Sources

Application Notes and Protocols: Grignard Reaction with (2-Bromo-1-cyclobutylethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (1-Cyclobutylethyl)phenyl Magnesium Bromide

The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a powerful method for introducing alkyl and aryl groups.[1][2][3] This application note provides a detailed guide to the synthesis and utilization of a specific Grignard reagent, (1-cyclobutylethyl)phenyl magnesium bromide, derived from (2-Bromo-1-cyclobutylethyl)benzene. The incorporation of the cyclobutyl moiety is of significant interest in medicinal chemistry and drug development.[4][5] The unique three-dimensional structure of the cyclobutane ring can confer desirable properties to drug candidates, such as conformational rigidity, improved metabolic stability, and the ability to fill specific hydrophobic pockets in target proteins.[5][6][7] This guide will delve into the mechanistic nuances, provide a robust experimental protocol, and address common challenges associated with this transformation.

Reaction Mechanism and Key Considerations

The Grignard reaction proceeds in two main stages: the formation of the organomagnesium halide (the Grignard reagent) and its subsequent nucleophilic attack on an electrophile, typically a carbonyl compound.[8][9]

Part 1: Formation of (1-Cyclobutylethyl)phenyl Magnesium Bromide

The initial step involves the reaction of (2-Bromo-1-cyclobutylethyl)benzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[1][2] The magnesium inserts into the carbon-bromine bond, reversing the polarity of the carbon atom and rendering it nucleophilic.[9][10]

Key Considerations for Reagent Formation:

-

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and will readily react with water, leading to their decomposition.[8][10][11] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[12][13][14]

-

Magnesium Activation: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which can inhibit the reaction.[8] Activation is crucial and can be achieved by methods such as crushing the magnesium, adding a small crystal of iodine, or using a small amount of 1,2-dibromoethane.[8][9][12]

-

Initiation: The reaction is often characterized by an induction period. Gentle heating or the addition of a small amount of pre-formed Grignard reagent can help initiate the reaction.[15]

-

Solvent Choice: While both diethyl ether and THF are common solvents, THF is often preferred due to its higher boiling point and better ability to solvate the Grignard reagent.[16][17] However, the choice of solvent can influence the rate of side reactions.[18]

Part 2: Nucleophilic Addition to an Electrophile

Once formed, the (1-cyclobutylethyl)phenyl magnesium bromide acts as a potent nucleophile. The negatively polarized carbon atom attacks the electrophilic carbon of a carbonyl group (e.g., an aldehyde or ketone), forming a new carbon-carbon bond and a magnesium alkoxide intermediate.[2][9] Subsequent workup with a dilute acid protonates the alkoxide to yield the final alcohol product.[1][8]

Potential Side Reactions: The Wurtz Coupling

A significant side reaction in Grignard synthesis is the Wurtz coupling, where a newly formed Grignard reagent molecule reacts with an unreacted molecule of the starting halide.[18][19][20] This results in the formation of a homocoupled dimer (R-R) and reduces the yield of the desired Grignard reagent.[18]

Strategies to Minimize Wurtz Coupling:

-

Slow Addition: Adding the (2-Bromo-1-cyclobutylethyl)benzene solution dropwise to the magnesium suspension prevents a high local concentration of the halide.[18]

-

Temperature Control: Maintaining a controlled reaction temperature is crucial, as higher temperatures can favor the Wurtz coupling reaction.[18]

-

Sufficient Magnesium Surface Area: Ensuring an adequate surface area of magnesium promotes the formation of the Grignard reagent over the side reaction.[18]

Visualizing the Reaction Pathway

Caption: The two-stage process of the Grignard reaction.

Experimental Protocol

This protocol outlines the synthesis of (1-cyclobutylethyl)phenyl magnesium bromide and its subsequent reaction with a model ketone, acetone.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Notes |

| (2-Bromo-1-cyclobutylethyl)benzene | C₁₂H₁₅Br | 239.15 | 2.39 g (10 mmol) | |

| Magnesium Turnings | Mg | 24.31 | 0.36 g (15 mmol) | |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | Freshly distilled from sodium/benzophenone |

| Iodine | I₂ | 253.81 | 1 crystal | For activation |

| Acetone | C₃H₆O | 58.08 | 0.58 g (10 mmol) | Anhydrous |

| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | 20 mL | For quenching |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 50 mL | For extraction |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying |

Safety Precautions[16][22]

-

Fire Hazard: Grignard reagents and ether solvents are highly flammable.[16][17] All operations must be conducted in a fume hood, away from ignition sources.[12][21]

-

Reactive Nature: Grignard reagents are corrosive and react violently with water.[11][16] Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves.[16][21]

-

Exothermic Reaction: The formation of the Grignard reagent is exothermic.[12] An ice-water bath should be readily available for temperature control.[12][16]

Step-by-Step Procedure

Part A: Preparation of the Grignard Reagent

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen to ensure anhydrous conditions.[12][14]

-

Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the flask. Gently heat the flask with a heat gun under nitrogen until the purple iodine vapor is observed and then dissipates, indicating the activation of the magnesium surface.[8] Allow the flask to cool to room temperature.

-

Reagent Addition: Add 10 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of (2-Bromo-1-cyclobutylethyl)benzene in 20 mL of anhydrous THF.

-

Initiation: Add a small portion (approximately 2 mL) of the halide solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a cloudy, grayish suspension. If the reaction does not start, gentle warming may be necessary.

-

Grignard Formation: Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Acetone

-

Electrophile Addition: Cool the Grignard reagent solution in an ice-water bath. Prepare a solution of acetone in 10 mL of anhydrous THF and add it dropwise to the stirred Grignard solution. A color change and the formation of a precipitate may be observed.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

Part C: Workup and Purification

-

Quenching: Carefully and slowly add 20 mL of saturated aqueous ammonium chloride solution to the reaction mixture while cooling in an ice bath to quench any unreacted Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure alcohol.

Visualizing the Experimental Workflow

Caption: A step-by-step workflow for the synthesis.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Reaction fails to initiate | Inactive magnesium surface; presence of moisture. | Crush a few turnings of magnesium with a glass rod; add another small crystal of iodine and warm gently; ensure all glassware and reagents are scrupulously dry.[8][12] |

| Low yield of the desired product | Incomplete reaction; significant Wurtz coupling side reaction. | Extend the reaction time for Grignard formation; ensure slow, dropwise addition of the halide; maintain a controlled, lower reaction temperature.[18] |

| Formation of a biphenyl byproduct | Wurtz coupling of the phenyl group. | This is a common side reaction, especially at higher temperatures.[22] Purification by column chromatography should effectively separate this less polar byproduct from the desired alcohol. |

| Grignard reagent decomposition | Presence of water or other protic impurities in the reagents or solvents. | Use freshly distilled, anhydrous solvents.[11][14] Ensure the starting halide and electrophile are also anhydrous. Consider using a sacrificial excess of the Grignard reagent.[12] |

Characterization of the Final Product

The structure and purity of the final alcohol product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the presence of the cyclobutyl, ethyl, phenyl, and newly formed alcohol moieties.[23]

-

Mass Spectrometry (MS): Will provide the molecular weight of the product, confirming its identity. The fragmentation pattern can also offer structural information.[23]

-

Infrared (IR) Spectroscopy: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of an alcohol.

References

- Vertex AI Search. (2024, September 19). Grignard Reaction Reagents: A Toolbox for Chemists. Industrial Chemical Manufacturers.

- American Chemical Society. (n.d.). Grignard Reaction.

- Quora. (2022, February 19).

- University of Wisconsin-Madison. (n.d.).

- ResearchGate. (2013, June 3). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics.

- ResearchGate. (2026, January 29).

- ACS Publications. (2023, December 4). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development.

- Benchchem. (n.d.). Preventing the formation of Wurtz coupling products in Grignard reactions.

- RSC Publishing. (2023, June 28).

- Department of Chemistry. (n.d.). Experiment 13: Grignard Reaction.

- Web Pages. (n.d.). 1. Grignard Reaction.

- Jasperse, J. (n.d.). Grignard Reaction. Chem 355.

- Chemguide. (n.d.). Grignard reagents.

- Google Patents. (n.d.).

- Unknown. (n.d.). 25. The Grignard Reaction.

- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).

- Unknown. (n.d.). Grignard Reaction.

- Unknown. (n.d.). 25. The Grignard Reaction.

- Ren, S., Pan, F., Zhang, W., & Rao, G. W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current medicinal chemistry, 29(23), 4113–4135.

- Unknown. (n.d.). 19. The Grignard Reaction.

- JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment.

- PMC. (n.d.).

- CORDIS. (2025, January 22).

- Benchchem. (n.d.). The Cyclopropylbenzene Moiety: A Key Player in Modern Medicinal Chemistry.

Sources

- 1. d.web.umkc.edu [d.web.umkc.edu]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Saturated bioisosteres of benzene and their application in drug design | BENOVELTY | Project | Fact Sheet | H2020 | CORDIS | European Commission [cordis.europa.eu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. community.wvu.edu [community.wvu.edu]

- 10. community.wvu.edu [community.wvu.edu]

- 11. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]

- 12. quora.com [quora.com]

- 13. community.wvu.edu [community.wvu.edu]

- 14. Video: Preparing Anhydrous Reagents and Equipment [jove.com]

- 15. US3758620A - Process for the preparation of grignard reagents - Google Patents [patents.google.com]

- 16. acs.org [acs.org]

- 17. dchas.org [dchas.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Experiment 13: Grignard Reaction – Department of Chemistry – UW–Madison [chem.wisc.edu]

Application Notes and Protocols for the Heck Reaction of (2-Bromo-1-cyclobutylethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide for performing the Heck reaction using (2-Bromo-1-cyclobutylethyl)benzene as a substrate. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development who are looking to leverage this versatile palladium-catalyzed cross-coupling reaction for the synthesis of novel molecular entities. The protocols and insights provided herein are grounded in established principles of the Heck reaction, adapted to the specific challenges and opportunities presented by the unique structural features of (2-Bromo-1-cyclobutylethyl)benzene.

Introduction to the Heck Reaction: A Pillar of Modern Synthesis

The Mizoroki-Heck reaction, a cornerstone of modern organic chemistry, facilitates the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[1][2] This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of a vast array of complex molecules, including active pharmaceutical ingredients (APIs), natural products, and fine chemicals.[3][4] The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle, valued for its functional group tolerance and broad substrate scope.[1][5][6]

The substrate of interest, (2-Bromo-1-cyclobutylethyl)benzene, presents a unique synthetic handle. The presence of a secondary alkyl bromide adjacent to a phenyl and a cyclobutyl group offers a gateway to novel molecular architectures. The Heck reaction, in this context, allows for the introduction of a vinyl group, which can be further elaborated, making it a key step in the diversification of this building block for drug discovery programs.

The Heck Reaction with (2-Bromo-1-cyclobutylethyl)benzene: Key Considerations

The successful execution of a Heck reaction with (2-Bromo-1-cyclobutylethyl)benzene requires careful consideration of its structural features. The secondary nature of the alkyl bromide and the steric bulk of the cyclobutyl and phenyl groups can influence reactivity and selectivity.

-

Substrate Reactivity: Secondary alkyl bromides are generally less reactive in the oxidative addition step compared to aryl or vinyl halides.[7] This may necessitate more forcing reaction conditions, such as higher temperatures or more active catalyst systems.

-

Steric Hindrance: The bulky cyclobutyl and phenyl groups can sterically hinder the approach of the palladium catalyst and the alkene, potentially slowing down the reaction rate. The choice of ligand is crucial to modulate the steric environment around the palladium center.[5]

-

Potential Side Reactions:

-

β-Hydride Elimination: A common side reaction in Heck couplings is β-hydride elimination from the alkyl-palladium intermediate, which can lead to the formation of styrene derivatives and other byproducts. The conformationally restricted nature of the cyclobutane ring might influence the rate of this process.[8]

-

Isomerization: The product alkene may undergo isomerization under the reaction conditions, leading to a mixture of regioisomers.[4]

-

Reductive Heck Pathway: In the presence of a hydride source, the reaction may proceed via a reductive Heck pathway, leading to the formation of a C-H bond instead of a C-C double bond.[8][9]

-

To address these challenges, a carefully optimized protocol is essential. The following sections provide a detailed experimental procedure and rationale for the choice of reagents and conditions.

Experimental Protocol: A Recommended Starting Point for Optimization

This protocol is designed as a robust starting point for the Heck reaction of (2-Bromo-1-cyclobutylethyl)benzene with a model alkene, such as n-butyl acrylate. Optimization of the reaction parameters is highly recommended for different alkene coupling partners.

Materials and Reagents

| Reagent | Role | Purity | Supplier (Example) |

| (2-Bromo-1-cyclobutylethyl)benzene | Substrate | >98% | Custom Synthesis |

| n-Butyl acrylate | Alkene | >99% | Sigma-Aldrich |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Precursor | >98% | Strem Chemicals |

| Tri(o-tolyl)phosphine (P(o-tol)₃) | Ligand | >98% | Acros Organics |

| Triethylamine (Et₃N) | Base | >99.5% | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | Solvent | Anhydrous | EMD Millipore |

| Tetra-n-butylammonium bromide (TBAB) | Additive (Optional) | >99% | TCI America |

Reaction Setup and Procedure

Diagram of the Experimental Workflow:

Caption: Experimental workflow for the Heck reaction.

Step-by-Step Protocol:

-

Preparation:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add (2-Bromo-1-cyclobutylethyl)benzene (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

-

Seal the flask with a septum and cycle between vacuum and an inert atmosphere (nitrogen or argon) three times to ensure an oxygen-free environment.[10]

-

-

Reaction Execution:

-

Through the septum, add anhydrous, degassed N,N-dimethylformamide (DMF, 5 mL) via syringe.

-

Add triethylamine (1.5 mmol, 1.5 equiv) followed by n-butyl acrylate (1.2 mmol, 1.2 equiv).

-

Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously.

-

-

Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

-

-

Work-up and Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

-

Rationale for Experimental Choices

-

Catalyst System: Palladium(II) acetate is a common and robust precatalyst that is reduced in situ to the active Pd(0) species.[11] Tri(o-tolyl)phosphine is a bulky phosphine ligand that can stabilize the palladium catalyst at high temperatures and promote the oxidative addition of the secondary alkyl bromide.[12]

-

Base: Triethylamine is a common organic base used to neutralize the HBr generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[1]

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and catalyst components and is stable at the required high temperatures.[3]

-

Temperature: Elevated temperatures are often necessary to overcome the activation barrier for the oxidative addition of less reactive alkyl halides.[12]

-

Additive: The addition of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can sometimes accelerate the reaction rate, particularly for less reactive bromides.[13]

The Catalytic Cycle: A Mechanistic Overview

The Heck reaction proceeds via a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][5]

Diagram of the Heck Reaction Catalytic Cycle:

Caption: The catalytic cycle of the Heck reaction.

The key steps in the cycle are: [10][14]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of (2-Bromo-1-cyclobutylethyl)benzene to form a Pd(II) complex.[5]

-

Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Pd-C bond.[6]

-

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, releasing the substituted alkene product.[5]

-

Reductive Elimination: The resulting palladium-hydride species is deprotonated by the base, which facilitates the reductive elimination of HBr and regenerates the active Pd(0) catalyst.[1]

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst, low reaction temperature, or insufficient reaction time. | Ensure an inert atmosphere, use fresh reagents, increase the temperature in increments, and extend the reaction time. |

| Formation of Byproducts | β-hydride elimination from the starting material, product isomerization. | Screen different ligands and bases, consider a lower reaction temperature, or explore the reductive Heck pathway. |

| Poor Reproducibility | Presence of oxygen or moisture, inconsistent reagent quality. | Use rigorous inert atmosphere techniques, use anhydrous solvents, and ensure consistent purity of starting materials. |

Applications in Drug Development

The vinylated products derived from the Heck reaction of (2-Bromo-1-cyclobutylethyl)benzene are versatile intermediates in drug discovery. The newly introduced double bond can be further functionalized through a variety of transformations, including:

-

Hydrogenation: To introduce saturated side chains.

-

Epoxidation and Dihydroxylation: To create chiral diols and epoxides.

-

Metathesis Reactions: For the construction of larger, more complex ring systems.

-

Michael Additions: To introduce nucleophiles at the β-position of the newly formed α,β-unsaturated system (if applicable).

The unique cyclobutyl-phenyl motif can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and enhanced binding affinity to biological targets. The ability to readily diversify this scaffold using the Heck reaction makes it a valuable tool for generating compound libraries for high-throughput screening. The intramolecular version of the Heck reaction is also a powerful tool for creating complex cyclic structures, including macrocycles, which are of increasing interest in drug discovery.[15]

References

-

Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. (URL: [Link])

-

Heck reaction - Wikipedia. (URL: [Link])

-

The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (URL: [Link])

-

Chemistry Heck Reaction - SATHEE. (URL: [Link])

-

Heck Reaction - Chemistry LibreTexts. (URL: [Link])

-

Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC. (URL: [Link])

-

Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC. (URL: [Link])

-

Enantioselective oxidative boron Heck reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01984B. (URL: [Link])

-

The Heck reaction involves palladium-catalyzed coupling of alkenes with a.. - Filo. (URL: [Link])

-

Heck Reaction—State of the Art - MDPI. (URL: [Link])

-

INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (URL: [Link])

-

A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - Frontiers. (URL: [Link])

-

Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity - ChemRxiv. (URL: [Link])

-

Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. (URL: [Link])

-

Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (URL: [Link])

-

Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC. (URL: [Link])

-

(2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. (URL: [Link])

-

RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS Majid M. Heravi and Azadeh Fa - LOCKSS: Serve Content. (URL: [Link])

-

1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal - Wipf Group. (URL: [Link])

-

Palladium-Catalyzed Synthesis of 1-Alkylidene-2-dialkylaminomethyl Cyclobutane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions: Influence of Nucleophile and Water on the Reaction Mechanism | Request PDF - ResearchGate. (URL: [Link])

-

Unactivated Alkyl Chloride Reactivity in Excited-State Palladium Catalysis - KAUST Repository. (URL: [Link])

-

Optimization of conditions for the Heck reaction - ResearchGate. (URL: [Link])

-

Heck Reaction - Organic Chemistry Portal. (URL: [Link])

-

What the Heck - GalChimia. (URL: [Link])

-

Propose a synthesis 2-bromo-4-butyl-1-(1-etyhlpropyl)-benzene from benzene. you may use any... - Homework.Study.com. (URL: [Link])

-

16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. (URL: [Link])

-

Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PubMed. (URL: [Link])

-

Broadening Application of the Heck Reaction via in-situ Formation of Olefins - The University of Liverpool Repository. (URL: [Link])

Sources

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. SATHEE: Chemistry Heck Reaction [sathee.iitk.ac.in]

- 7. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uwindsor.ca [uwindsor.ca]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. The Heck reaction involves palladium-catalyzed coupling of alkenes with a.. [askfilo.com]

- 15. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Using (2-Bromo-1-cyclobutylethyl)benzene in pharmaceutical intermediate synthesis

Application Note: Strategic Utilization of (2-Bromo-1-cyclobutylethyl)benzene in Medicinal Chemistry

Executive Summary

(2-Bromo-1-cyclobutylethyl)benzene (CAS: 1600621-20-2) is a specialized alkyl bromide intermediate used primarily in the synthesis of

This guide details the specific protocols for transforming this building block into high-value pharmaceutical intermediates, focusing on nucleophilic substitutions (

Chemical Profile & Strategic Value

Physicochemical Properties

-

Structure: A benzene ring functionalized with a 1-cyclobutyl-2-bromoethyl group.[2][3][4][5]

-

Molecular Formula:

-

Appearance: Typically a colorless to pale yellow oil (analog-based estimation).[2]

-

Solubility: Soluble in DCM, THF, DMF, and Acetonitrile. Insoluble in water.

Medicinal Chemistry Rationale

The cyclobutyl group in this position serves two distinct roles in structure-activity relationship (SAR) studies:

-

Bioisosterism: It acts as a lipophilic, metabolically stable bioisostere for isopropyl or sec-butyl groups. Unlike flexible alkyl chains, the cyclobutyl ring restricts conformational freedom, potentially reducing entropic penalties upon binding.

-

Metabolic Blocking: Placing a bulky cycloalkyl group adjacent to the benzylic position hinders cytochrome P450-mediated oxidation at the benzylic carbon, a common metabolic soft spot in phenethylamines.

Experimental Workflows

The following diagram illustrates the divergent synthetic pathways accessible from this core intermediate.

Figure 1: Divergent synthetic utility of (2-Bromo-1-cyclobutylethyl)benzene in generating diverse pharmacophores.

Detailed Protocols

Protocol A: Synthesis of N-Substituted -Cyclobutyl Phenethylamines

This reaction constructs the core skeleton found in analogs of Sibutramine and other monoamine transporter inhibitors.[2]

Mechanism: Bimolecular Nucleophilic Substitution (

Materials:

-

Secondary Amine (e.g., Dimethylamine, Pyrrolidine) (2.0 - 3.0 equiv)[2]

-

Potassium Carbonate (

) (3.0 equiv) - Milled/Powdered[2] -

Potassium Iodide (KI) (0.1 equiv) - Finkelstein catalyst[2]

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

-

Dissolution: Dissolve (2-Bromo-1-cyclobutylethyl)benzene (1.0 mmol) in anhydrous MeCN (5 mL).

-

Activation: Add powdered

(3.0 mmol) and catalytic KI (0.1 mmol). Stir for 10 minutes at room temperature. Note: KI converts the alkyl bromide to a more reactive alkyl iodide in situ. -

Addition: Add the secondary amine (2.5 mmol). If the amine is a hydrochloride salt, increase the base equivalents to 4.0.

-

Reaction: Heat the mixture to 60–80°C for 12–18 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.[2]

-

Checkpoint: If elimination byproduct (styrene analog) is observed, lower temperature to 50°C and extend time.

-

-

Workup: Cool to room temperature. Filter off inorganic solids through a Celite pad. Concentrate the filtrate under reduced pressure.

-

Purification: Dilute residue with EtOAc, wash with water (

) and brine. Dry over

Expected Yield: 75–85%[9]

Protocol B: Cyanation for Chain Extension

This protocol generates the nitrile derivative, a precursor to

Materials:

-

Sodium Cyanide (NaCN) (1.5 equiv) (Caution: Highly Toxic)

-

Solvent: DMSO (dry)

Step-by-Step Procedure:

-

Safety: Perform all operations in a well-ventilated fume hood. Ensure a cyanide antidote kit is available.

-